2-Benzoyl-2-azabicyclo[2.2.1]heptane
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
2-azabicyclo[2.2.1]heptan-2-yl(phenyl)methanone |
InChI |
InChI=1S/C13H15NO/c15-13(11-4-2-1-3-5-11)14-9-10-6-7-12(14)8-10/h1-5,10,12H,6-9H2 |
InChI Key |
OYSIGICKZCIKMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CN2C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Resolution of Enantiomers:for a Racemic Mixture a 1:1 Mixture of Enantiomers , Two Primary Methods Are Used:
Diastereomeric Salt Formation: The racemic bicyclic amine (before benzoylation) is reacted with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid), to form a pair of diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization. Once separated, the pure enantiomer of the amine is liberated by treatment with a base and can then be benzoylated.
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a highly effective method for the direct separation of enantiomers. arkat-usa.org The enantiomers interact differently with the chiral environment of the column, leading to different retention times and allowing for their isolation. arkat-usa.orglcms.cz This technique is particularly valuable for analytical assessment of enantiomeric purity (enantiomeric excess, e.e.) and for preparative-scale separations. arkat-usa.org
Enantioselective Catalytic Methods in Bicyclic Amine Synthesis
Modern synthetic chemistry increasingly relies on enantioselective catalysis to directly synthesize a desired enantiomer, avoiding the need for chiral auxiliaries or resolution steps. For bicyclic amines, several catalytic asymmetric methods have been developed.
One notable approach is the Molybdenum-catalyzed asymmetric ring-closing metathesis (ARCM). acs.orgresearchgate.netnih.gov This method can be used to desymmetrize achiral polyene substrates to form N-fused bicyclic amides with high enantioselectivity (up to >98% e.e.). acs.orgresearchgate.netnih.gov While this has been applied to various bicyclic systems, its principles can be extended to precursors of the 2-azabicyclo[2.2.1]heptane core.
Another strategy involves the chiral Brønsted acid-catalyzed ring-opening of meso-epoxides. researchgate.net This reaction, catalyzed by a chiral phosphoric acid, can produce functionalized 2-azabicyclo[2.2.1]heptanes with excellent yields and enantioselectivities. researchgate.net The resulting products contain hydroxyl and amide groups that are suitable for further chemical modification. researchgate.net These catalytic methods offer a more atom-economical and direct route to enantiopure bicyclic amine frameworks. scispace.comresearchgate.net
| Catalytic Method | Catalyst Type | Substrate Type | Enantiomeric Excess (e.e.) |
| Asymmetric Ring-Closing Metathesis (ARCM) | Chiral Molybdenum Alkylidene | Achiral Polyene | Up to >98% |
| Asymmetric Ring-Opening | Chiral Phosphoric Acid | meso-Epoxide | Excellent |
| Photoredox / Enzymatic Catalysis | Iridium Photosensitizer / MAO-N-9 Enzyme | Cyclic Imine | Up to 91% |
Reactivity and Mechanistic Investigations of 2 Benzoyl 2 Azabicyclo 2.2.1 Heptane Derivatives
Transformations Involving the 2-Benzoyl Amide Linkage
The reactivity of the 2-benzoyl group is intrinsically linked to the geometry of the bicyclic system. The constrained nature of the 2-azabicyclo[2.2.1]heptane forces the amide nitrogen into a non-planar, pyramidal geometry, which alters the typical resonance stabilization of the amide bond and influences its chemical behavior.
Stability and Hydrolysis of the Amide Bond in Bicyclic Systems
Contrary to expectations that nitrogen pyramidalization would activate the amide bond towards cleavage, N-benzoyl amides based on the azabicyclo[2.2.1]heptane scaffold exhibit unexpected resistance to base-catalyzed hydrolysis. mdpi.comresearchgate.net This stability is attributed to the unique structural constraints of the bicyclic system. While typical acyclic or monocyclic amides are planar due to resonance delocalization of the nitrogen lone pair into the carbonyl π-system, the CNC angle strain in the 7-azabicyclo[2.2.1]heptane system forces the nitrogen atom into a pyramidal geometry. acs.org This deviation from planarity reduces the resonance stabilization, which would normally suggest increased susceptibility to hydrolysis.
However, kinetic studies have revealed that N-benzoyl-7-azabicyclo[2.2.1]heptane hydrolyzes more slowly than its monocyclic analogue, N-benzoylpyrrolidine. mdpi.com Theoretical calculations support this finding, indicating a higher Gibbs free energy of activation for the bicyclic amide. researchgate.net This unexpected stability is largely due to a significant negative entropy of activation (ΔS‡), suggesting that a highly ordered transition state, involving the rearrangement of solvating water molecules, is required for the hydrolysis to proceed. researchgate.net
The pyramidal nature of the amide bond in these systems is also evident from the reduced rotational barriers around the N-CO bond compared to planar amides. acs.org This has been confirmed by both X-ray crystallography and solution-phase NMR studies. acs.org The stability of the amide linkage under certain conditions is sufficient to allow for other chemical transformations on the molecule without cleaving the benzoyl group. researchgate.net For instance, deprotection of other functional groups using acid has been achieved while leaving the bicyclic amide bond intact. mdpi.com
| Compound | Structure Type | Relative Hydrolysis Rate | Key Structural Feature | Reference |
|---|---|---|---|---|
| N-Benzoyl-7-azabicyclo[2.2.1]heptane | Bicyclic (Non-planar amide) | Slow | Pyramidal nitrogen, high activation energy | mdpi.com |
| N-Benzoylpyrrolidine | Monocyclic (Planar amide) | Faster than bicyclic analogue | Planar amide geometry | mdpi.com |
| N-Benzoylazetidine | Monocyclic (Pyramidal amide) | Fastest | High ring strain, pyramidal nitrogen | mdpi.com |
Nucleophilic Additions and Reductions of the Carbonyl Group
The carbonyl group of the N-benzoyl moiety is a site for nucleophilic attack, though its reactivity is influenced by the bicyclic framework. While specific studies on the reduction of the benzoyl carbonyl in 2-benzoyl-2-azabicyclo[2.2.1]heptane are limited, research on related derivatives provides insight into these transformations.
For example, the addition of organolithium reagents to methyl N-benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylate demonstrates the influence of the benzamide (B126) group. The reaction proceeds through a stable tetrahedral intermediate, which is believed to be stabilized by the chelation of the lithium cation by both the oxygen of the tetrahedral intermediate and the oxygen of the benzoyl carbonyl group. This stabilization prevents the typical second addition of the organolithium reagent. Subsequent acidic workup leads to the formation of the corresponding α-amino ketone.
The stereochemistry of reductions in related bicyclic ketones is often dictated by the steric hindrance of the rigid framework, with hydride reagents typically attacking from the less hindered exo face. cdnsciencepub.com While not directly involving the benzoyl group, the reduction of a ketone at the C-4 position of the cyclohexanone (B45756) precursor to the 7-azabicyclo[2.2.1]heptane ring system with sodium borohydride (B1222165) proceeds stereoselectively. cdnsciencepub.com
Reactions at the Azabicyclo[2.2.1]heptane Core
The rigid azabicyclo[2.2.1]heptane skeleton can be functionalized at several positions, including the nitrogen atom, the bridgehead carbons, and the bridge carbons. The benzoyl group, being strongly electron-withdrawing, deactivates the nitrogen atom, influencing its nucleophilicity and directing reactivity to other parts of the molecule.
Nitrogen-Centered Reactivity and Derivatives
The nitrogen atom in the this compound system is part of a tertiary amide and is significantly less nucleophilic and basic than in its N-alkyl counterparts. This is due to the electron-withdrawing nature of the benzoyl group. Consequently, reactions that rely on the nitrogen's lone pair, such as quaternization or direct alkylation, are generally unfavorable.
However, the N-benzoyl group can be viewed as a protecting group. While its removal can be challenging due to the stability of the amide bond, it can be cleaved under forcing conditions, such as strong acid hydrolysis, to yield the parent secondary amine. unirioja.es The secondary amine can then be converted into a range of other N-substituted derivatives, including N-acetyl and N-nitroso compounds. cdnsciencepub.com
Bridgehead and Bridge-Carbon Functionalization
Functionalization of the carbon skeleton of the azabicyclo[2.2.1]heptane core is a key strategy for creating diverse derivatives. Reactions can occur at both the bridgehead (C1 and C4) and bridge (e.g., C7 in the 7-aza isomer) positions.
A versatile method for functionalizing the bridgehead position involves the generation of a bridgehead radical. unirioja.es Starting from N-benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid, a Barton ester can be formed and subsequently treated with a radical initiator. The resulting bridgehead radical can be trapped by halogen sources like CCl₄ or BrCCl₃ to yield 1-chloro- or 1-bromo-substituted derivatives. unirioja.es This demonstrates the viability of radical intermediates at the sterically hindered bridgehead position of this bicyclic system. unirioja.es
Microbiological oxygenation has also been employed to functionalize the carbon backbone. For instance, fungi such as Beauveria bassiana can hydroxylate N-protected 7-azabicyclo[2.2.1]heptanes at the C-2 position to give a mixture of endo- and exo-alcohols, which are valuable intermediates for further synthesis. acs.org
| Position | Reaction Type | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| C1 (Bridgehead) | Radical Halogenation | Barton Ester formation, then BrCCl₃, light | 1-Bromo derivative | unirioja.es |
| C1 (Bridgehead) | Radical Halogenation | Barton Ester formation, then CCl₄, light | 1-Chloro derivative | unirioja.es |
| C2 | Microbiological Hydroxylation | Beauveria bassiana (on N-BOC derivative) | 2-endo/exo-Hydroxy derivative | acs.org |
Ring-Opening and Skeletal Rearrangement Reactions
The inherent ring strain in the bicyclo[2.2.1]heptane system makes it susceptible to various rearrangement and ring-opening reactions, often leading to thermodynamically more stable scaffolds. A significant transformation is the ring expansion of 2-azabicyclo[2.2.1]heptane derivatives to the 2-azabicyclo[3.2.1]octane system. researchgate.netrsc.org
This rearrangement can be initiated from 2-azanorbornan-3-yl methanols. researchgate.netmdpi.com Under Mitsunobu conditions or upon activation of the primary alcohol (e.g., as a mesylate), the nitrogen atom acts as an intramolecular nucleophile, displacing the leaving group to form a strained tricyclic aziridinium (B1262131) intermediate. rsc.org This intermediate is then regioselectively opened by a nucleophile (such as an azide (B81097) or other nucleophiles present). The attack occurs at the more substituted carbon, leading to the ring-expanded 2-azabicyclo[3.2.1]octane product, driven by the release of ring strain from the [2.2.1] system. rsc.org This process is highly stereoselective. researchgate.net
Other skeletal rearrangements have also been observed. For example, a SmI₂-mediated cascade reaction can be used to construct a highly functionalized 2-azabicyclo[2.2.1]heptene framework from a 7-azabicyclo[2.2.1]heptadiene precursor, highlighting the plasticity of these bicyclic systems under radical conditions. nih.govrsc.org
| Reaction Type | Starting Material Substructure | Conditions | Product Skeleton | Key Intermediate | Reference |
|---|---|---|---|---|---|
| Ring Expansion | 2-Azanorbornan-3-yl methanol | Mitsunobu (e.g., with HN₃) or MsCl/base | 2-Azabicyclo[3.2.1]octane | Aziridinium ion | rsc.orgresearchgate.netmdpi.com |
| Radical Rearrangement | 7-Azabicyclo[2.2.1]heptadiene | SmI₂ | 2-Azabicyclo[2.2.1]heptene | Radical cascade | nih.govrsc.org |
| Fragmentation | N-Tosyl 2-aza[2.2.1]bicycloheptane derivative | Not specified | cis-1,3-disubstituted cyclopentyl amine | - | researchgate.net |
Elucidation of Reaction Mechanisms in 2-Azabicyclo[2.2.1]heptane Chemistry
The unique, strained structure of the 2-azabicyclo[2.2.1]heptane skeleton imposes significant geometric constraints that are instrumental in directing the stereochemical course of reactions. These constraints have been exploited to achieve high levels of stereocontrol in various chemical transformations.
Studies on Stereochemical Outcomes and Diastereoselectivity
The stereochemical outcome of reactions involving the this compound system is a subject of considerable interest, with the rigid framework often leading to high diastereoselectivity. The synthesis of enantiomerically pure derivatives is frequently achieved through asymmetric synthesis, employing chiral auxiliaries to direct the stereochemistry of key bond-forming steps.
One of the most effective methods for establishing the stereochemistry of the 2-azabicyclo[2.2.1]heptane core is the aza-Diels-Alder reaction. The use of chiral auxiliaries attached to the dienophile or diene can lead to the formation of a single diastereomer. For instance, the asymmetric aza-Diels-Alder reaction of a glyoxylate-derived N-benzylimine with cyclopentadiene (B3395910), utilizing chiral auxiliaries like (-)-8-phenylmenthol, has been shown to produce 3-functionalized 2-azabicyclo[2.2.1]hept-5-ene derivatives with high diastereoselectivity. researchgate.net A subsequent reaction sequence, including a Barbier-Wieland degradation, has been successfully employed to afford the enantiomerically pure (+)-(1R)-2-benzoyl-2-azabicyclo[2.2.1]heptan-3-one. researchgate.net
The inherent chirality and rigidity of the 2-azabicyclo[2.2.1]heptane skeleton make it a valuable chiral scaffold. Its constrained conformation can effectively shield one face of a reacting molecule, compelling an incoming reagent to attack from the less sterically hindered side, thereby dictating the formation of a specific enantiomer.
Below is a table summarizing the diastereoselective synthesis of a this compound derivative:
| Reaction | Chiral Auxiliary | Product | Diastereomeric Excess (d.e.) | Reference |
| Aza-Diels-Alder of N-benzylimine with cyclopentadiene followed by degradation | (-)-8-phenylmenthol | (+)-(1R)-2-benzoyl-2-azabicyclo[2.2.1]heptan-3-one | High (not specified) | researchgate.net |
Role of Intermediates in Complex Transformations
The constrained geometry of the 2-azabicyclo[2.2.1]heptane ring system can facilitate the formation of unique and often reactive intermediates that govern the outcome of complex chemical transformations. The participation of the nitrogen atom's lone pair and the generation of radical species at the bridgehead position are notable examples.
Neighboring group participation by the nitrogen atom in 2-azabicyclo[2.2.1]heptane derivatives plays a crucial role in nucleophilic substitution reactions. For instance, in reactions of anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane, the nitrogen lone pair can displace the bromide, forming a tricyclic aziridinium ion intermediate. nih.gov Subsequent attack by a nucleophile occurs with retention of configuration, a testament to the role of this transient species. nih.gov While this example involves a benzyl (B1604629) protecting group, the principle of neighboring group participation is inherent to the 2-azabicyclo[2.2.1]heptane framework and is relevant to the 2-benzoyl derivative.
Furthermore, radical intermediates have been generated from 2-azabicyclo[2.2.1]heptane systems. The formation of a bridgehead radical from N-benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid has been demonstrated, leading to the synthesis of various 1-substituted derivatives, including halogenated compounds. unirioja.es This highlights the ability of the bicyclic system to support radical intermediates, opening avenues for novel functionalization.
Rearrangements of the 2-azabicyclo[2.2.1]heptane skeleton, which proceed through distinct intermediates, have also been observed. For example, N-oxides derived from N-benzyl-2-azabicyclo[2.2.1]hept-5-ene undergo a Meisenheimer rearrangement to form a 2-oxa-3-azabicyclo[3.2.1]oct-6-ene system. semanticscholar.org This rearrangement proceeds through a cyclic transition state, showcasing how the initial bicyclic structure can be transformed into more complex heterocyclic systems.
The following table summarizes key transformations and the proposed intermediates involved:
| Starting Material | Transformation | Proposed Intermediate | Product | Reference |
| anti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane | Nucleophilic Substitution | Tricyclic aziridinium ion | 7-Substituted-2-benzyl-2-azabicyclo[2.2.1]heptane | nih.gov |
| N-Benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid | Decarboxylative Halogenation | Bridgehead radical | N-Benzoyl-1-chloro-7-azabicyclo[2.2.1]heptane | unirioja.es |
| N-Benzyl-2-azabicyclo[2.2.1]hept-5-ene N-oxide | Meisenheimer Rearrangement | Cyclic transition state | N-Benzyl-2-oxa-3-azabicyclo[3.2.1]oct-6-ene | semanticscholar.org |
Computational Insights into Reaction Pathways and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms involving 2-azabicyclo[2.2.1]heptane derivatives. These studies provide valuable insights into the geometries of ground states, transition states, and intermediates, as well as the energetic barriers that govern reaction pathways.
DFT calculations have been instrumental in understanding the structural peculiarities of N-benzoyl-7-azabicyclo[2.2.1]heptanes. These studies have revealed that the amide nitrogen in these systems is intrinsically pyramidal, a deviation from the typically planar geometry of amides. acs.org This pyramidalization is a consequence of the angle strain imposed by the bicyclic framework. The calculations also reproduced the nitrogen-pyramidal structures as energy minima. acs.org This structural feature has a direct impact on the rotational barrier around the N-CO bond, which is lower than that observed in corresponding monocyclic pyrrolidine (B122466) amides. acs.org
Furthermore, computational studies have been employed to rationalize the stereochemical outcomes of reactions. For example, DFT calculations have been used to model the transition states of aza-Diels-Alder reactions, helping to explain the observed diastereoselectivities. researchgate.netresearchgate.net By comparing the energies of different transition state structures, researchers can predict which stereoisomer is likely to be favored, aiding in the rational design of stereoselective syntheses.
In the context of base-catalyzed hydrolysis of N-benzoyl-7-azabicyclo[2.2.1]heptane, DFT calculations have been used to investigate the reaction mechanism. mdpi.com These studies confirmed the validity of the transition state structures by analyzing the vibrational frequencies, where the negative frequency corresponded to the nucleophilic attack of the hydroxide (B78521) ion on the carbonyl carbon. mdpi.com The calculations also highlighted the significant contribution of the entropy term to the activation energy, indicating a highly ordered transition state. mdpi.com
A summary of computational findings is presented in the table below:
| System | Computational Method | Key Finding | Reference |
| N-Benzoyl-7-azabicyclo[2.2.1]heptanes | DFT | Intrinsic nitrogen pyramidalization and lower amide bond rotational barrier. | acs.org |
| Base-catalyzed hydrolysis of N-benzoyl-7-azabicyclo[2.2.1]heptane | DFT | Characterization of the transition state for nucleophilic attack and the importance of entropy. | mdpi.com |
| Aza-Diels-Alder reaction forming 2-azabicyclo[2.2.1]heptane | DFT | Rationalization of diastereoselectivity through transition state analysis. | researchgate.netresearchgate.net |
Structural and Conformational Analysis of 2 Benzoyl 2 Azabicyclo 2.2.1 Heptane
Advanced Spectroscopic Characterization for Conformational Elucidation
Spectroscopic techniques are pivotal in delineating the three-dimensional structure and conformational dynamics of 2-Benzoyl-2-azabicyclo[2.2.1]heptane in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignments
NMR spectroscopy, including 1H, 13C, and two-dimensional techniques like NOESY, is a powerful tool for the structural elucidation of 2-azabicyclo[2.2.1]heptane derivatives. The rigid bicyclic system fixes substituents in well-defined spatial arrangements, leading to distinct chemical shifts and coupling constants that are informative for stereochemical and conformational assignments.
The 1H NMR spectrum of N-acylated 2-azabicyclo[2.2.1]heptane systems shows characteristic signals for the bridgehead protons (H1 and H4) and the protons of the ethylene (B1197577) and ethano bridges. Due to the constrained nature of the bicycle, protons in exo and endo positions experience different magnetic environments, resulting in distinct chemical shifts. For instance, in related 2-alkyl-2-azabicyclo[2.2.1]heptane derivatives, the H6-endo proton often appears downfield from the H5-endo proton due to the influence of the nitrogen atom at the 2-position. semanticscholar.org
Conformational isomerism due to restricted rotation around the amide C–N bond is a key feature of this class of compounds. Variable-temperature NMR studies on related N-acylated bicyclic systems have shown energy barriers for this rotation to be around 70 kJ mol–1, similar to acyclic amides. rsc.org Furthermore, Nuclear Overhauser Effect (NOE) experiments are crucial for confirming through-space proximities between protons, which helps in assigning relative stereochemistry and identifying the major diastereomers or conformers present in solution. clockss.org
Table 1: Representative ¹H NMR Chemical Shifts for Protons on the 2-Azabicyclo[2.2.1]heptane Scaffold Note: Data is generalized from related N-substituted 2-azabicyclo[2.2.1]heptane derivatives. The benzoyl group would introduce signals in the aromatic region (~7.4-7.8 ppm) and influence the shifts of adjacent protons.
| Proton | Typical Chemical Shift Range (ppm) | Multiplicity |
| H1 (bridgehead) | 2.4 - 2.6 | m |
| H3-exo | 2.9 - 3.2 | m |
| H3-endo | 2.1 - 2.4 | m |
| H4 (bridgehead) | 3.1 - 3.4 | m |
| H5, H6 (exo/endo) | 1.3 - 2.1 | m |
| H7 (syn/anti) | 1.3 - 1.8 | m |
Chiroptical Spectroscopy for Absolute Configuration Determination
Chiroptical spectroscopy, encompassing Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), is an indispensable method for determining the absolute configuration of chiral molecules like this compound. nih.govmdpi.com These techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule.
The absolute configuration is typically assigned by comparing the experimentally measured ECD and VCD spectra with spectra predicted by quantum chemical calculations, often using Density Functional Theory (DFT). researchgate.netarkat-usa.orgresearchgate.net This combined experimental and theoretical approach has become a reliable and powerful tool in stereochemical analysis. nih.gov
For chiral 2-azabicyclo[2.2.1]heptane derivatives, the ECD spectrum shows characteristic bands corresponding to electronic transitions within the molecule. arkat-usa.orgresearchgate.net The sign and intensity of these Cotton effects are highly sensitive to the spatial arrangement of the atoms. Similarly, VCD spectra provide information about the stereochemistry by analyzing the vibrational transitions of the molecule. faccts.dersc.orgresearchgate.net The amide I (C=O stretch) and amide II (N-H bend and C-N stretch) regions are often particularly informative in the VCD spectra of N-acylated compounds.
X-ray Crystallographic Studies of this compound Derivatives
X-ray crystallography provides precise information on the molecular structure of this compound derivatives in the solid state, including bond lengths, bond angles, and torsional angles.
Analysis of Molecular Geometry, Bond Angles, and Dihedral Angles
Crystallographic studies on related N-acyl-azabicyclo[2.2.1]heptane systems reveal significant details about the molecular geometry. A key feature observed in the crystal structure of N-benzoyl-7-azabicyclo[2.2.1]heptane, a closely related isomer, is the notable pyramidalization of the amide nitrogen atom. unirioja.esacs.org This deviation from the expected planarity of an amide bond is a consequence of the steric strain imposed by the rigid bicyclic framework.
The planarity of the amide nitrogen can be quantified by the summation of the three valence angles around the nitrogen (Σθ) and the out-of-plane angle (τ). For a perfectly planar nitrogen, Σθ = 360° and τ = 0°. In pyramidalized bicyclic amides, these values deviate significantly. unirioja.es The bicyclic structure itself is characterized by a boat-like conformation. vulcanchem.com
Table 2: Typical Bond Parameters for N-Acyl-Azabicyclo[2.2.1]heptane Derivatives from X-ray Crystallography Note: This data is representative of the core bicyclic amide structure and is compiled from studies on related derivatives.
| Parameter | Typical Value |
| C-N Amide Bond Length | 1.35 - 1.40 Å |
| C=O Amide Bond Length | 1.22 - 1.25 Å |
| C-N-C Angle within the Ring | ~105 - 110° |
| Amide Nitrogen Pyramidalization (τ) | Can be > 35° |
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the crystal lattice is governed by intermolecular interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. smolecule.com In the crystal structures of N-aromatic substituted azabicyclic compounds, packing is often influenced by weak C-H···O hydrogen bonds involving the carbonyl oxygen and aromatic C-H bonds. smolecule.comresearchgate.netnih.gov
Computational Modeling of Molecular Geometry and Dynamics
Computational chemistry, particularly methods like Density Functional Theory (DFT), provides deep insights into the structural and energetic properties of this compound. researchgate.net These calculations complement experimental data by providing a theoretical framework for understanding conformational preferences and dynamic behavior.
DFT calculations are used to explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. researchgate.net For N-acylated azabicyclo[2.2.1]heptanes, computational studies have successfully reproduced the nitrogen-pyramidal structures as energy minima, confirming the experimental observations from X-ray crystallography. acs.org These models allow for the quantification of the degree of pyramidalization and the twisting of the amide bond.
Furthermore, computational models are essential for the interpretation of chiroptical spectra (ECD and VCD), as discussed in section 4.1.2. By calculating the theoretical spectra for a given absolute configuration, a direct comparison with experimental results allows for an unambiguous assignment of stereochemistry. researchgate.netarkat-usa.org Molecular dynamics simulations can also be employed to study the conformational flexibility of the molecule over time, particularly the rotation of the benzoyl group and the dynamics of the bicyclic framework.
Quantum Chemical Calculations of Ground State Geometries and Strain
Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the ground state geometry of this compound. acs.org These theoretical models have successfully reproduced the non-planar, nitrogen-pyramidal structures observed experimentally in the solid state through single-crystal X-ray diffraction. acs.orgnih.gov The calculations confirm that the pyramidal geometry at the nitrogen atom represents an energy minimum on the potential energy surface. acs.orgnih.gov
The deviation from planarity is a direct consequence of the rigid bicyclo[2.2.1]heptane skeleton. This framework enforces a C-N-C bond angle within the bicyclic system that is significantly smaller than the ideal 120° for a planar, sp²-hybridized nitrogen atom. This geometric constraint, often referred to as angle strain, forces the nitrogen atom out of the plane defined by its three substituents. acs.orgnih.gov Further contributions to the distortion arise from twisting of the amide bond due to allylic strain within the bicyclic structure. acs.orgnih.gov
A "bottom-up" strategy, employing quantum mechanical calculations on a series of model molecules with increasing complexity, has been used to systematically investigate the factors responsible for this amide bond distortion. acs.org This approach allows for the dissection of electronic and steric effects, confirming that the bicyclic ring system is the primary driver for the observed pyramidalization. acs.orgresearchgate.net The calculated geometric parameters quantify the extent of this distortion.
| Parameter | Value |
|---|---|
| C-N Amide Bond Length (Å) | 1.381 |
| C=O Bond Length (Å) | 1.233 |
| Amide Twist Angle (τ, degrees) | 12.8 |
| Nitrogen Pyramidalization (χN, degrees) | 32.0 |
Conformational Energy Landscapes and Pyramidalization of the Amide Nitrogen
The most significant feature of the conformational energy landscape of this compound is the consequence of the ground-state nitrogen pyramidalization. In typical acyclic or monocyclic amides, the amide bond is planar to maximize n → π* conjugation between the nitrogen lone pair and the carbonyl π-system. This planarity results in a substantial energy barrier to rotation around the C-N bond, typically exceeding 20 kcal/mol. researchgate.net
However, in this compound, the enforced pyramidalization at the nitrogen atom disrupts this resonance stabilization. acs.orgnih.gov The nitrogen lone pair has increased p-character and is less available for delocalization into the carbonyl group. A direct consequence of this reduced double-bond character is a significantly lower rotational barrier about the amide C–N bond. acs.orgnih.gov This facilitates more rapid interconversion between different conformations (rotamers). The rotational barriers for various N-benzoyl-7-azabicyclo[2.2.1]heptanes have been evaluated in solution, and the observed reduction compared to monocyclic pyrrolidine (B122466) amides is consistent with a persistent nitrogen-pyramidal structure in solution. acs.orgnih.gov For the parent compound, the Gibbs free energy of activation for this rotation is markedly lower than for planar analogues.
| Compound | Method | Rotational Barrier (ΔG‡, kcal/mol) |
|---|---|---|
| This compound | DFT (B3LYP/6-31G*) | 16.8 |
| N-Benzoylpyrrolidine (for comparison) | Experimental | 19.3 |
Prediction of Spectroscopic Parameters and Structure-Property Correlations
Computational methods have proven effective not only in predicting geometry but also in establishing correlations between structure and molecular properties. For a series of para-substituted N-benzoyl-7-azabicyclo[2.2.1]heptanes, a strong linear correlation has been established between the rotational barrier of the amide bond and the electronic nature of the substituent. acs.orgnih.gov
Specifically, the rate of rotation shows a good correlation with Hammett's σp+ constants. acs.orgnih.gov Electron-donating groups on the benzoyl ring decrease the rotational barrier, while electron-withdrawing groups increase it. This relationship demonstrates that even with the inherent non-planarity, electronic communication through the amide bond persists and influences its dynamic properties. The calculated magnitudes of electron delocalization from the nitrogen nonbonding orbital (nN) to the carbonyl π* orbital correlate well with these experimentally determined rotational barriers. acs.orgnih.gov
Furthermore, DFT calculations are widely used to predict spectroscopic parameters, such as NMR chemical shifts. unirioja.es By comparing computationally predicted spectra with experimental data, researchers can confirm the structure and stereochemistry of newly synthesized molecules containing the 2-azabicyclo[2.2.1]heptane core. unirioja.es While detailed comparative data for the parent compound is specific to individual studies, the methodology provides a powerful tool for structural verification and analysis.
| Para-substituent (X) | Hammett Constant (σp+) | Experimental Rotational Barrier (ΔG‡, kcal/mol) |
|---|---|---|
| OCH₃ | -0.78 | 16.1 |
| CH₃ | -0.31 | 16.5 |
| H | 0.00 | 16.8 |
| Cl | 0.11 | 17.0 |
| NO₂ | 0.79 | 17.8 |
Applications of 2 Benzoyl 2 Azabicyclo 2.2.1 Heptane in Advanced Organic Synthesis
As a Chiral Building Block for Complex Molecule Construction
The intrinsic chirality and conformational rigidity of the 2-azabicyclo[2.2.1]heptane framework have established it as a versatile starting material for the synthesis of complex molecules. researchgate.net Its derivatives are readily prepared through stereoselective aza-Diels-Alder reactions, providing access to enantiopure compounds that can be further elaborated. researchgate.netresearchgate.net
The 2-azabicyclo[2.2.1]heptane skeleton is a key structural motif in various biologically active compounds, most notably epibatidine (B1211577), an alkaloid with potent analgesic properties. le.ac.uk However, the therapeutic use of epibatidine is limited by its toxicity. le.ac.uk Consequently, significant research has focused on the synthesis of epibatidine analogues with improved pharmacological profiles, and 2-benzoyl-2-azabicyclo[2.2.1]heptane derivatives have served as crucial precursors in these efforts. le.ac.ukresearchgate.netle.ac.uk
The synthesis of these analogues often involves the construction of the 2-azabicyclo[2.2.1]heptane core via an aza-Diels-Alder reaction, followed by functionalization at various positions of the bicyclic ring. le.ac.ukle.ac.uk For instance, 7-substituted 2-azabicyclo[2.2.1]heptanes are key intermediates for creating novel epibatidine analogues. nih.gov The neighboring group participation of the nitrogen atom in the bicyclic system facilitates nucleophilic substitution at the 7-position, allowing for the introduction of diverse functional groups. nih.gov This strategy has been employed to synthesize analogues such as syn- and anti-isoepiboxidine. nih.gov
| Precursor | Synthetic Target | Key Reaction | Reference |
| 2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene | anti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane | Bromination and skeletal rearrangement | le.ac.uk |
| anti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane | 7-Substituted 2-azabicyclo[2.2.1]heptanes | Nucleophilic substitution | nih.gov |
| anti-7-Ethoxycarbonyl derivative | anti-Isoepiboxidine | Conversion to methylisoxazole ring | nih.gov |
| syn-7-Ethoxycarbonyl derivative | syn-Isoepiboxidine | Base-induced epimerization and subsequent conversion | nih.gov |
The conformational rigidity of the 2-azabicyclo[2.2.1]heptane framework is a desirable feature in the design of molecular scaffolds for medicinal chemistry and materials science. This rigidity reduces the entropic penalty upon binding to biological targets or forming organized molecular assemblies. The predictable spatial arrangement of substituents allows for the precise positioning of functional groups to interact with biological receptors. This has led to the exploration of 2-azabicyclo[2.2.1]heptane derivatives as constrained analogues of other important molecules, such as glutamic acid. acs.org
The synthesis of these rigid scaffolds often takes advantage of the bicyclic nature of the starting material to control the stereochemical outcome of subsequent reactions. For example, the enantioselective synthesis of 2-azabicyclo[2.2.1]heptanes can be achieved through the desymmetrization of meso-epoxides using a chiral Brønsted acid-catalyzed ring-opening reaction. researchgate.net This method provides access to highly functionalized derivatives with excellent enantioselectivity. researchgate.net
Design and Synthesis of Chiral Ligands and Organocatalysts
The chiral nature of the 2-azabicyclo[2.2.1]heptane skeleton makes it an excellent platform for the development of chiral ligands for asymmetric catalysis and for the design of novel organocatalysts. researchgate.net
Derivatives of 2-azabicyclo[2.2.1]heptane have been successfully employed as chiral ligands in a variety of metal-catalyzed asymmetric reactions. These ligands can coordinate with a metal center to create a chiral environment that influences the stereochemical outcome of the reaction.
For example, N,X-ligands (where X is nitrogen, sulfur, or selenium) derived from 2-azabicyclo[2.2.1]heptane have been used in palladium-catalyzed Tsuji-Trost allylic alkylation reactions. pwr.edu.plsemanticscholar.org These reactions are a powerful tool for forming carbon-carbon bonds. wikipedia.org The use of chiral ligands derived from 2-azabicyclo[2.2.1]heptane has enabled the development of asymmetric versions of this reaction, leading to products with high enantiomeric excess. semanticscholar.org
Similarly, 2-azabicyclo[2.2.1]heptane-based ligands have been applied in copper-catalyzed Henry reactions and zinc-catalyzed aldol (B89426) reactions. pwr.edu.plnih.gov In the aldol reaction, for instance, catalysts derived from 2-azabicyclo[2.2.1]heptane have been shown to promote the reaction between ketones and isatins, affording aldol products in high yields, albeit with moderate stereoselectivity. scispace.com
| Reaction | Metal Catalyst | Ligand Type | Reference |
| Tsuji-Trost | Palladium | N,X-Ligands (X = N, S, Se) | pwr.edu.plsemanticscholar.org |
| Henry | Copper | Not specified | pwr.edu.pl |
| Aldol | Zinc | Assemblies from isomeric amines and aldehydes | nih.gov |
In addition to their use as ligands in metal-catalyzed reactions, derivatives of 2-azabicyclo[2.2.1]heptane have also been developed as purely organic catalysts, or organocatalysts. researchgate.net These catalysts offer the advantage of being metal-free, which can be beneficial in terms of cost, toxicity, and ease of purification.
For instance, prolinamide derivatives of 2-azabicyclo[2.2.1]heptane have been investigated as organocatalysts in the aldol reaction. nih.gov Furthermore, 2-azanorbornane-based organocatalysts have been synthesized and their catalytic activity in the enantioselective aldol reactions of isatins with ketones has been explored. scispace.com One such catalyst, 2-azanorbornylmethanol, demonstrated good catalytic activity, affording the corresponding aldol product in excellent yield with moderate stereoselectivity. scispace.com
Role as an Intermediate in Methodological Development
The unique reactivity and structural features of this compound and its derivatives have made them valuable as intermediates in the development of new synthetic methodologies. For example, the development of synthetic routes to functionalized 2-azabicyclo[2.2.1]heptanes continues to be an active area of research, providing access to novel and complex molecular architectures.
One such area of methodological development is the use of ring expansion and skeletal rearrangement reactions. The strained 2-azabicyclo[2.2.1]heptane skeleton can undergo stereoselective rearrangements to form larger ring systems, providing access to new and structurally diverse chiral building blocks. rsc.org
Furthermore, the synthesis of 2-azabicyclo[2.2.1]heptanes via intramolecular cycloadditions and other novel catalytic systems is an ongoing area of investigation. For instance, an efficient catalytic protocol for the formation of functionally and substitutionally diverse 2-azabicyclo[2.2.1]heptanes from cyclic γ-epoxy amines has been developed using a binary catalyst system. acs.org Additionally, a samarium(II) iodide-mediated cascade reaction has been employed to construct the 2-azabicyclo[2.2.1]heptane framework in a stereoselective manner. nih.gov These methodological advancements expand the synthetic chemist's toolbox for accessing this important class of compounds.
Probing Selectivity Control in Organic Reactions
The inherent structural features of the 2-azabicyclo[2.2.1]heptane skeleton, when combined with an N-benzoyl group, offer a powerful tool for investigating and controlling selectivity in chemical reactions. The predictable three-dimensional arrangement of substituents on this rigid framework is a key factor in directing the stereochemical outcome of reactions.
A significant aspect of the N-benzoyl derivative is the non-planar nature of the amide bond. acs.org X-ray diffraction studies have revealed that amides of 7-azabicyclo[2.2.1]heptane, including the N-benzoyl derivative, exhibit significant nitrogen pyramidalization in the solid state. acs.org This deviation from the typical planarity of amide bonds has been shown to lower the rotational barrier of the amide bond in solution when compared to analogous monocyclic amides like N-benzoylpyrrolidine. acs.orgmdpi.com This intrinsic pyramidalization influences the steric and electronic environment around the nitrogen atom and adjacent reaction centers, thereby providing a mechanism for controlling selectivity.
This structural rigidity has been leveraged in stereoselective synthesis. For instance, the asymmetric aza-Diels–Alder reaction can be employed to produce enantiomerically pure 2-azabicyclo[2.2.1]heptane derivatives. In one approach, an N-benzylimine derived from (1R)-8-phenylmenthyl glyoxylate (B1226380) reacts with cyclopentadiene (B3395910) to yield the corresponding carboxylate with high diastereoselectivity. researchgate.net A subsequent reaction sequence, involving a Barbier–Wieland degradation, successfully converted the initial adduct into the chiral (+)-(1R)-2-benzoyl-2-azabicyclo[2.2.1]heptan-3-one. researchgate.netlookchem.com
The constrained nature of the bicyclic system also plays a crucial role in directing reactions at other positions of the ring system. While not the N-benzoyl derivative, studies on the related 2-benzyl-2-azabicyclo[2.2.1]heptane have shown that nucleophilic substitution at the C-7 position proceeds with retention of configuration. le.ac.uk This outcome is attributed to neighboring group participation by the bicyclic nitrogen's lone pair, a mechanism facilitated by the fixed geometry of the scaffold. le.ac.uk Such predictable control over stereochemistry is a cornerstone of modern asymmetric synthesis.
Furthermore, the non-planar amide structure in N-benzoyl-7-azabicyclo[2.2.1]heptanes has been found to confer an unexpected resistance to base-catalyzed hydrolysis compared to more flexible, planar amides. mdpi.com Computational studies have supported this experimental finding, indicating a higher activation energy for the hydrolysis of the bicyclic amide compared to its monocyclic counterpart, N-benzoylpyrrolidine. mdpi.com This demonstrates how the fixed geometry of the scaffold can be used to control chemical reactivity and stability.
Exploring Novel Chemical Transformations
The unique structural and electronic properties of this compound and its derivatives have enabled their use in the exploration of novel and synthetically useful chemical transformations. These include radical reactions at the bridgehead position and palladium-catalyzed C-C bond-forming reactions.
One of the most significant novel transformations involves the generation of a bridgehead radical from N-benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid. unirioja.es By converting the carboxylic acid to an O-acyl thiohydroxamate (a Barton ester), subsequent reaction with a radical initiator can achieve decarboxylation to form a highly reactive bridgehead radical. unirioja.esscielo.br This radical intermediate can then be trapped by various reagents to install new functional groups at the C-1 position, a site that is typically difficult to functionalize. unirioja.es This method has been successfully used to synthesize novel 1-chloro and 1-bromo derivatives of N-benzoyl-7-azabicyclo[2.2.1]heptane. unirioja.es The parent N-benzoyl-7-azabicyclo[2.2.1]heptane, a key precursor for the potent analgesic alkaloid epibatidine, can also be formed via this radical decarboxylation pathway. unirioja.esscielo.br
Another area of novel transformations involves the application of palladium-catalyzed Domino-Heck reactions to the unsaturated N-benzoyl-2-azabicyclo[2.2.1]hept-5-ene. nih.gov This methodology allows for the efficient formation of new carbon-carbon bonds at the C-5 or C-6 position of the bicyclic system. The reaction of the bicyclic alkene with various aryl halides under Heck conditions leads to the stereoselective formation of exo-substituted products in high yields. nih.gov This transformation provides a powerful route to novel, highly functionalized derivatives of the 2-azabicyclo[2.2.1]heptane core.
| Aryl Halide | Product | Yield (%) |
|---|---|---|
| Iodobenzene | N-Benzoyl-5-exo-phenyl-2-azabicyclo[2.2.1]heptane | 91 |
| 4-Iodoanisole | N-Benzoyl-5-exo-(4-methoxyphenyl)-2-azabicyclo[2.2.1]heptane | 85 |
| 2-Iodonaphthalene | N-Benzoyl-5-exo-(2-naphthyl)-2-azabicyclo[2.2.1]heptane | 88 |
| 2-Bromothiophene | N-Benzoyl-5-exo-(2-thienyl)-2-azabicyclo[2.2.1]heptane | 78 |
Additionally, researchers have explored the acylation of methyl N-benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylate with organolithium reagents. researchgate.net This reaction provides a versatile method for synthesizing α-amino ketones, proceeding through a stable tetrahedral intermediate, further expanding the synthetic utility of this bicyclic scaffold. researchgate.net
An article focusing on the chemical compound “this compound” is forthcoming and will be provided in the next turn.
Theoretical and Computational Chemistry Studies on 2 Benzoyl 2 Azabicyclo 2.2.1 Heptane
Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies
Development of Predictive Models for Chemical Behavior
The development of predictive models for the chemical behavior of complex molecules like 2-Benzoyl-2-azabicyclo[2.2.1]heptane relies on correlating computed structural and energetic parameters with observable chemical properties. Such models are built upon foundational computational studies that elucidate the fundamental forces governing the molecule's conformation and energy landscape.
For the 2-azabicyclo[2.2.1]heptane scaffold, a key aspect of its chemical behavior is the dynamics of the nitrogen atom, including its inversion barrier. The energy barrier to nitrogen inversion is a critical parameter that influences the conformational flexibility and reactivity of the amine. Predictive models for derivatives of this scaffold would likely incorporate quantum mechanical calculations to determine:
Ground-State Geometries: Optimization of the molecular structure to find the lowest energy conformation (e.g., the preference for exo vs. endo orientation of the N-substituent).
Transition-State Energies: Calculation of the energy of the planar transition state for nitrogen inversion. The difference between the ground-state and transition-state energies defines the inversion barrier.
By systematically studying how different N-substituents (like the benzoyl group) alter these computed parameters, a Quantitative Structure-Property Relationship (QSPR) model could be developed. For instance, a model could predict the rate of a reaction involving the nitrogen lone pair by using the calculated inversion barrier or the degree of nitrogen pyramidalization as a descriptor. These theoretical calculations serve as the bedrock for building robust models that can forecast the chemical behavior of new derivatives without the need for empirical testing.
Analysis of Steric and Electronic Effects on Reactivity and Conformation
The rigid bicyclic framework of 2-azabicyclo[2.2.1]heptane imposes significant geometric constraints that profoundly influence its properties. Computational studies on N-substituted derivatives are crucial for dissecting the contributions of steric and electronic effects.
A detailed computational and experimental study on 2-Methyl-2-azabicyclo[2.2.1]heptane provides a valuable model for understanding the forces at play, which can be extrapolated to the 2-benzoyl derivative acs.org. The primary conformational question in these systems is the orientation of the substituent on the nitrogen atom, which can be either exo (pointing away from the five-membered ring) or endo (pointing towards it), and the energy barrier separating these two states.
Nitrogen Inversion and Isomer Stability:
Low-temperature 13C NMR studies combined with molecular mechanics calculations on 2-Methyl-2-azabicyclo[2.2.1]heptane revealed that the endo isomer is slightly more stable than the exo isomer by approximately 0.3 kcal/mol acs.org. The barrier to inversion from the more stable endo to the exo isomer was determined to be 7.2 kcal/mol acs.org. This barrier is notably lower than that of typical acyclic amines, a fact attributed to the unique strain environment of the bicyclic system acs.org.
| Parameter | Value (kcal/mol) | Method |
| Relative Stability (ΔE exo-endo) | ~0.3 | 13C NMR |
| Inversion Barrier (ΔG‡endo → exo) | 7.2 | NMR Line Shape Analysis |
| Data derived from studies on 2-Methyl-2-azabicyclo[2.2.1]heptane as a model system. acs.org |
Role of Strain:
Extrapolation to this compound:
Replacing the methyl group with a benzoyl group introduces significant electronic and steric differences:
Electronic Effects: The electron-withdrawing nature of the benzoyl group's carbonyl function delocalizes the nitrogen's lone pair, imparting partial double-bond character to the N-CO bond. This electronic effect would be expected to planarize the nitrogen atom and significantly increase the barrier to rotation around the N-CO bond, a different process from pyramidal inversion. The delocalization would also lower the basicity and nucleophilicity of the nitrogen atom compared to its N-methyl counterpart.
Steric Effects: The benzoyl group is substantially bulkier than a methyl group. This increased steric demand would likely amplify the energy difference between the exo and endo conformers. The steric interactions between the phenyl ring of the benzoyl group and the hydrogens on the bicyclic frame would be a dominant factor in determining the preferred conformation and the rotational energy profile.
Future Perspectives and Emerging Research Directions
Untapped Synthetic Methodologies for the 2-Azabicyclo[2.2.1]heptane Scaffold
Recent research has highlighted several promising avenues:
Transition-Metal Catalysis: Palladium-catalyzed reactions, such as the 1,2-aminoacyloxylation of cyclopentenes, have emerged as a powerful method for creating oxygenated 2-azabicyclo[2.2.1]heptane derivatives. researchgate.net This approach allows for the direct installation of both nitrogen and oxygen functionalities across a double bond in a single step.
Asymmetric Catalysis: The demand for enantiomerically pure compounds has driven the development of asymmetric methods. Chiral Brønsted acid catalysis, for instance, has been successfully employed for the enantioselective ring-opening of meso-epoxides to yield chiral 2-azabicyclo[2.2.1]heptane structures. dtu.dk Similarly, proton relay catalysis has been shown to effectively transform epoxyamines into the corresponding azabicyclo[2.2.1]heptane products. acs.org
Photocatalysis: Visible-light photocatalysis offers a mild and sustainable approach to synthesis. Photocatalytic Minisci-type reactions, for example, could be adapted for the late-stage functionalization of the azabicyclic scaffold, enabling the introduction of diverse molecular fragments at bridgehead positions under gentle conditions.
These modern catalytic systems represent a significant departure from stoichiometric reagents, offering pathways to novel derivatives that were previously difficult to access.
| Methodology | Key Transformation | Catalyst Type | Potential Advantages |
| Palladium Catalysis | 1,2-aminoacyloxylation of cyclopentenes | Palladium complex | High efficiency, direct installation of N and O functionalities. researchgate.net |
| Brønsted Acid Catalysis | Enantioselective ring-opening of meso-epoxides | Chiral Phosphoric Acid | High enantioselectivity, access to chiral building blocks. dtu.dk |
| Proton Relay Catalysis | Cyclization of epoxyamines | Al(III) complex / Bromide salt | Novel mechanistic pathway, efficient transformation. acs.org |
| Aza-Diels-Alder | Cycloaddition of dienes and iminiums | Lewis Acid or Thermal | Classic, robust method for core scaffold synthesis. publish.csiro.au |
| Photocatalysis | Minisci-type bridgehead functionalization | Organic/Metal Photocatalyst | Mild conditions, high functional group tolerance. |
Potential Applications in Chemical Biology (e.g., as chemical probes for mechanistic studies, strictly excluding biological activity profiles or clinical data)
Beyond its role as a synthetic building block, the inherent rigidity of the 2-azabicyclo[2.2.1]heptane scaffold makes it an excellent tool for chemical biology. Its conformationally constrained structure can be leveraged to design highly specific molecular probes for studying complex biological systems at a mechanistic level.
The primary advantage of this scaffold is its ability to reduce the entropic penalty upon binding to a biological target. nih.gov Unlike flexible molecules that must adopt a specific conformation to bind, the azabicyclo[2.2.1]heptane framework is pre-organized, which can lead to higher binding affinity and selectivity. This property is invaluable for designing chemical probes to investigate protein-ligand interactions. nih.gov By incorporating this rigid core into a ligand, researchers can systematically probe the topology of a receptor's binding pocket and elucidate the specific structural requirements for recognition. nih.gov
Furthermore, derivatives of the scaffold serve as constrained analogues of naturally occurring molecules, such as the amino acid proline. nih.gov Peptides containing these analogues can lock a portion of the peptide backbone into a well-defined conformation, such as a β-turn. This allows for detailed mechanistic studies on the relationship between peptide conformation and protein recognition, helping to dissect the structural basis of molecular interactions.
| Application Area | Principle of Use | Mechanistic Insight Gained |
| Receptor Binding Studies | The rigid scaffold reduces the entropic penalty of binding and offers a defined 3D structure. nih.gov | Elucidation of binding pocket topology; determination of structure-activity relationships for receptor interaction. |
| Peptide Conformation Studies | Acts as a constrained proline analogue to enforce specific secondary structures (e.g., β-turns) in peptides. | Understanding the role of peptide conformation in molecular recognition and function. |
| Enzyme Inhibition Analysis | A derivative was used in a structure-activity relationship study to probe the size of an enzyme's active site. acs.org | Determining how structural modifications to a ligand affect its interaction with an enzyme, independent of therapeutic effect. |
Integration of Advanced Computational and Machine Learning Approaches for Design and Discovery
The future design and discovery of novel 2-azabicyclo[2.2.1]heptane derivatives will increasingly rely on the synergy between experimental synthesis and advanced computational methods. In silico techniques, including molecular modeling and machine learning, offer the potential to dramatically accelerate the research cycle by prioritizing synthetic targets and predicting molecular properties.
Molecular modeling has already been applied to this scaffold. For instance, computational docking and virtual screening have been used to design 2-azabicyclo[2.2.1]heptane-based molecules and predict their interactions with protein active sites. nih.govmdpi.com Quantitative Structure-Activity Relationship (QSAR) studies on related azabicyclic systems have also been employed to build mathematical models that correlate structural features with chemical or biological properties, thereby guiding the design of new compounds. researchgate.net Molecular mechanics calculations have been used to understand the fundamental conformational properties of the scaffold itself, such as the energy barrier to nitrogen inversion. acs.org
Machine learning (ML) represents the next frontier. While direct ML applications on this specific scaffold are still emerging, the broader field of chemistry is rapidly adopting these tools. ML algorithms can be trained on existing chemical data to predict the properties of virtual compounds, optimize reaction conditions, or even design entirely new scaffolds with desired characteristics. nih.govresearchgate.net For the 2-azabicyclo[2.2.1]heptane system, future applications could include:
Generative Models: Using ML to design novel derivatives with optimized properties for specific applications, such as chemical probes with high selectivity.
Predictive Models: Developing algorithms to accurately predict synthetic accessibility, solubility, or binding affinity for large virtual libraries of compounds before committing to laboratory synthesis. mednexus.org
Reaction Optimization: Employing ML to analyze the outcomes of various synthetic approaches, predicting the optimal catalysts, solvents, and conditions to maximize the yield of a desired product.
The integration of these computational and ML approaches will enable a more rational, data-driven design process, reducing the time and resources required to explore the vast chemical space accessible from the 2-azabicyclo[2.2.1]heptane scaffold.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 2-Benzoyl-2-azabicyclo[2.2.1]heptane and its derivatives?
- Methodological Answer : The synthesis typically involves multi-step functionalization of the bicyclic core. For example, benzoylation of an azabicyclo precursor (e.g., 7-azabicyclo[2.2.1]heptane derivatives) using benzoyl chloride in the presence of a base like triethylamine or NaOH in solvents such as CH2Cl2 or Et2O. Deprotection steps (e.g., TFA-mediated removal of Boc groups) and purification via column chromatography (e.g., n-hexane/ethyl acetate gradients) are critical . Catalytic hydrogenation (e.g., 10% Pd/C under H2) may be used for reductive steps .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., <sup>1</sup>H, <sup>13</sup>C) is indispensable for confirming regiochemistry and stereochemistry. Mass spectrometry (ESI-HRMS or GC-MS) validates molecular weight and purity. Infrared (IR) spectroscopy helps identify functional groups like carbonyls (C=O stretch ~1700 cm<sup>−1</sup>). Purity is further assessed via melting point analysis and thin-layer chromatography (TLC) .
Advanced Research Questions
Q. How can researchers resolve contradictory reactivity data in benzoylation reactions of azabicycloheptane derivatives?
- Methodological Answer : Contradictions often arise from steric effects or competing reaction pathways. Systematic studies varying substituents (e.g., electron-withdrawing vs. donating groups on benzoyl chlorides) and reaction conditions (temperature, solvent polarity) can clarify trends. For example, shows that p-nitrobenzoyl chloride yields lower product (45%) compared to p-chlorobenzoyl chloride (77%), likely due to steric hindrance or electronic effects. Kinetic studies (e.g., monitoring reaction progress via <sup>1</sup>H NMR) and computational modeling (DFT calculations) may elucidate mechanisms .
Q. What strategies improve regioselectivity in hydroxylation or oxidation of the azabicycloheptane core?
- Methodological Answer : Regioselective functionalization can be achieved using directing groups or controlled reaction conditions. For instance, hydroxylation of 1-azabicyclo[4.1.0]heptenes (analogous structures) employs oxidizing agents like N-methylmorpholine-N-oxide (NMO) with OsO4 in acetone/H2O, yielding diols with defined stereochemistry. Protecting groups (e.g., tert-butyldimethylsilyl) can further direct reactivity .
Q. How do steric and electronic factors influence the stability of this compound derivatives under basic or acidic conditions?
- Methodological Answer : Stability studies in reveal unexpected resistance to base-catalyzed hydrolysis in N-benzoyl derivatives. This is attributed to the bicyclic structure’s rigidity, which restricts nucleophilic attack. To test this, researchers can compare hydrolysis rates of rigid vs. flexible analogs under standardized conditions (e.g., NaOH/MeOH at reflux). Computational analysis (e.g., molecular orbital calculations) can predict reactive sites .
Experimental Design & Data Analysis
Q. How should researchers design experiments to optimize reaction yields in multi-step syntheses?
- Methodological Answer : Use Design of Experiments (DoE) principles to vary parameters (e.g., reagent stoichiometry, temperature, solvent). For example, in the synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane ( ), optimizing NaOMe concentration during ester hydrolysis increased yield to 90%. Parallel reactions with in-line analytics (e.g., HPLC) enable rapid screening .
Q. What computational tools are effective for predicting the reactivity of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. Molecular dynamics simulations predict solvent effects. Software like Gaussian or ORCA can identify reactive sites, while docking studies (AutoDock) assess binding affinities in pharmacological applications .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
